molecular formula C22H22N2O3 B1613577 4'-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-53-0

4'-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1613577
CAS No.: 898761-53-0
M. Wt: 362.4 g/mol
InChI Key: DGYVSTHZLBTZKV-UHFFFAOYSA-N
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Description

4’-Cyano-3-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone is a complex organic compound with the molecular formula C22H22N2O3 It is characterized by the presence of a cyano group, a benzophenone core, and a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of 4’-Cyano-3-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone involves multiple steps, typically starting with the preparation of the benzophenone core The spirocyclic structure is introduced through a series of reactions involving the formation of a spiro intermediateIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzophenone core, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with molecular targets through its cyano and benzophenone groups. These interactions can lead to the modulation of specific pathways, depending on the context of its application. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 4’-Cyano-3-[1,4-dioxa-8-azaspiro[4

Properties

IUPAC Name

4-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c23-15-17-4-6-19(7-5-17)21(25)20-3-1-2-18(14-20)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYVSTHZLBTZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643301
Record name 4-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-53-0
Record name 4-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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